![molecular formula C14H12Cl2O3 B2895646 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione CAS No. 339105-96-3](/img/structure/B2895646.png)
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione
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Overview
Description
The compound “2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione” is a complex organic molecule. It contains a cyclohexanedione group, which is a type of cyclic ketone, and a 2,4-dichlorophenyl group, which is a type of halogenated aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic 2,4-dichlorophenyl group and the cyclic 2-oxoethyl-1,3-cyclohexanedione group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing ketone groups . The dichlorophenyl group might undergo reactions typical of aromatic halides, while the cyclohexanedione group might undergo reactions typical of ketones.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ketone groups would likely make the compound relatively stable and moderately polar .Scientific Research Applications
Synthesis of Herbicides
The compound serves as a key intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone is known for its efficacy against a broad range of weeds, including those resistant to other herbicide classes. The synthesis involves a nitration process that has been optimized in a microreactor system, leading to higher yields and improved reaction efficiency compared to traditional batch reactors .
Anti-inflammatory Applications
Derivatives of this compound have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme , which plays a significant role in the process of inflammation . The synthesis of these derivatives could lead to the development of new medications for treating inflammatory conditions .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to predict their interaction with biological targets such as enzymes . This application is crucial in drug design and discovery, where the binding affinity and orientation of a compound at the active site of a target protein can be explored .
Antinociceptive Activities
Research has been conducted on derivatives of this compound for their potential antinociceptive activities, which could make them candidates for pain relief medications . The synthesis and characterization of these derivatives are essential steps in the development of new analgesic drugs .
Synthesis of Chromenone Derivatives
The compound has been utilized in the synthesis of chromenone derivatives . These derivatives have various applications, including their potential use in pharmaceuticals due to their diverse biological activities .
Mechanism of Action
Target of Action
It is known that compounds with similar structures have been used in the synthesis of various chemotherapeutic , antibacterial , and antifungal agents .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHAGYAFRRSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione |
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